2-dimethylaminoethyl N-(3-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.26 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethylaminoethyl N-(3-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method includes reacting 3-nitrophenyl chloroformate with 2-dimethylaminoethanol in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C for 1 to 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like triethylamine (TEA) and solvents like tetrahydrofuran (THF) are commonly employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-dimethylaminoethyl N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding and conformational changes in the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminoethyl N-(1-naphthyl)carbamate
- 2-Dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate
- 2-Dimethylaminoethyl N-(2,6-diisopropylphenyl)carbamate
- 2-Dimethylaminoethyl N-(4-bromophenyl)carbamate
- 2-Dimethylaminoethyl N-(3-trifluoromethylphenyl)carbamate
Uniqueness
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate is unique due to its nitro group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other carbamates that may have different substituents on the aromatic ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
103989-93-1 |
---|---|
Molecular Formula |
C11H15N3O4 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H15N3O4/c1-13(2)6-7-18-11(15)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,6-7H2,1-2H3,(H,12,15) |
InChI Key |
CGPVIASPYQJZNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.